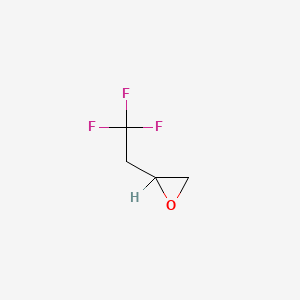

(2,2,2-Trifluoroethyl)oxirane

Description

The exact mass of the compound 2-(2,2,2-Trifluoroethyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGWVJHDZAMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382183 | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-12-5 | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (2,2,2-Trifluoroethyl)oxirane: Synthesis, Reactivity, and Pharmaceutical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Epoxides

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity. (2,2,2-Trifluoroethyl)oxirane, also known as 3-(Trifluoromethyl)-1,2-epoxypropane, is a highly valuable and reactive building block that provides a direct route to introduce the critical 1,1,1-trifluoro-3-hydroxypropyl moiety. Its strained three-membered ring makes it an excellent electrophile for a variety of nucleophiles, opening a gateway to a diverse range of complex fluorinated molecules.[1]

This guide offers an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. As senior scientists, our goal is not just to perform reactions, but to understand and control them; this document is structured to provide that foundational understanding.

Core Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification is paramount for both chemical synthesis and regulatory compliance.

| Property | Value | Reference(s) |

| CAS Number | 407-12-5 | [2] |

| Molecular Formula | C₄H₅F₃O | [1][2] |

| Molecular Weight | 126.08 g/mol | [1][2] |

| Appearance | Colourless liquid | [1] |

| Boiling Point | 47.8°C at 760 mmHg | [3] |

| Density | ~1.28 g/cm³ | [3] |

| Synonyms | 1,1,1-Trifluoro-3,4-epoxybutane, 4,4,4-Trifluoro-1,2-epoxybutane, 3-(Trifluoromethyl)-1,2-propenoxide | [2][3] |

Synthesis and Reactivity: A Mechanistic Perspective

Plausible Synthetic Route

While numerous specialized syntheses exist, this compound is most logically prepared via the epoxidation of its corresponding olefin, 4,4,4-trifluoro-1-butene. This transformation is a staple in organic synthesis.[4] The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method.

The causality behind this choice is rooted in the mechanism of the Prilezhaev reaction: the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic C=C double bond in a concerted fashion, ensuring the stereochemistry of the starting material is retained and minimizing side reactions.

Caption: Plausible synthesis of this compound.

Reactivity: The Nuances of Epoxide Ring-Opening

The synthetic utility of this epoxide is dominated by its ring-opening reactions. The considerable ring strain of the oxirane overcomes the typically poor leaving group nature of an oxygen atom. The reaction proceeds readily with a wide array of nucleophiles (amines, alcohols, thiols, carbanions) and can be catalyzed under either basic or acidic conditions, with critical differences in the regiochemical outcome.[5]

The strong electron-withdrawing effect of the adjacent trifluoroethyl group is the single most important factor governing the epoxide's reactivity. It enhances the electrophilicity of the ring carbons, but it also creates an electronic bias that dictates where a nucleophile will attack.

-

Under Basic/Nucleophilic Conditions (Sₙ2 Mechanism): The reaction is governed primarily by sterics. The nucleophile attacks the less substituted carbon (C1), leading to a predictable and highly regioselective outcome. This is the preferred method for generating primary alcohols.

-

Under Acidic Conditions (Sₙ1-like Mechanism): The epoxide oxygen is first protonated, making it a better leaving group. The ring then opens to form a carbocation (or a species with significant carbocationic character). The key insight here is that the carbocation will preferentially form on the carbon that can better stabilize the positive charge. While typically this is the more substituted carbon, the powerful destabilizing inductive effect of the adjacent CF₃ group makes the formation of a cation at C2 highly unfavorable. Therefore, even under acidic conditions, nucleophilic attack is heavily biased towards the less hindered C1 position. This contrasts with some perfluorinated epoxides where attack at the more substituted carbon can occur due to other stabilizing electronic effects like negative hyperconjugation.[6]

Caption: Role of TFO as a key building block in discovery chemistry.

Field-Proven Experimental Protocol: Synthesis of a β-Amino Alcohol

This protocol describes a trustworthy, self-validating method for the ring-opening of this compound with a representative amine, benzylamine, under solvent-free conditions. The procedure is designed for clarity, safety, and high regioselectivity.

Objective: To synthesize 1-(benzylamino)-4,4,4-trifluorobutan-2-ol.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Round-bottom flask with magnetic stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Causality: Control & Safety):

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.26 g, 10.0 mmol).

-

In a fume hood, carefully add benzylamine (e.g., 1.18 g, 11.0 mmol, 1.1 eq). The slight excess of the amine ensures the complete consumption of the limiting epoxide reagent.

-

Attach a condenser to the flask. The reaction is performed neat (solvent-free) for efficiency and to minimize waste, which is a principle of green chemistry. [7]

-

-

Reaction Execution (Causality: Driving the Reaction):

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature and stir for 4-6 hours. The gentle heating provides the necessary activation energy to overcome the kinetic barrier of the reaction without causing decomposition.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot has disappeared.

-

-

Work-up and Purification (Causality: Isolation of Pure Product):

-

Cool the reaction mixture to room temperature.

-

Dilute the crude mixture with ethyl acetate (20 mL).

-

Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove excess benzylamine by converting it to its water-soluble hydrochloride salt.

-

Wash with saturated sodium bicarbonate solution (15 mL) to neutralize any remaining acid, followed by brine (15 mL) to aid in the separation of aqueous and organic layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-amino alcohol.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as a highly flammable liquid and vapor, and it causes skin and serious eye irritation.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Ensure all equipment is properly grounded to prevent static discharge. Use a Class B fire extinguisher (CO₂, dry chemical).

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Caption: A standard workflow for the safe handling of TFO.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its unique combination of a strained epoxide ring and an electron-withdrawing trifluoroethyl group makes it a predictable and powerful reagent for introducing fluorine into complex molecules. A thorough understanding of its properties, synthetic origins, and reactivity—particularly the regiochemical control in ring-opening reactions—allows researchers in drug development and materials science to harness its full potential. By following rigorous and well-understood protocols, scientists can safely and effectively leverage this building block to accelerate the discovery of next-generation chemical entities.

References

-

Das, U., Crousse, B., Kesavan, V., Bonnet-Delpon, D., & Bégué, J.-P. (n.d.). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. datapdf.com. Retrieved from [Link]

-

MDPI. (2018). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Retrieved from [Link]

-

Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Org. Synth. 2005, 82, 147. Retrieved from [Link]

-

Thieme. (n.d.). By Oxidation Reactions. Retrieved from [Link]

-

PubMed. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Retrieved from [Link]

-

ResearchGate. (2008). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Retrieved from [Link]

-

ACS Publications. (2002). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (1998). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link]

-

ACS Publications. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]

-

Cambridge Open Engage. (2021). Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (1984). Reactions involving fluoride ion. Part 30. Preparation and reactions of epoxides derived from perfluoroalkyl substituted alkenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

- Google Patents. (n.d.). US11072593B2 - Process for the epoxidation of a tetrasubstituted alkene.

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (2015). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Retrieved from [Link]

-

National Institutes of Health. (2018). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. Retrieved from [Link]

-

National Institutes of Health. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

Sources

- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of (2,2,2-Trifluoroethyl)oxirane

An In-Depth Technical Guide to the

Abstract: (2,2,2-Trifluoroethyl)oxirane is a valuable fluorinated building block in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic versatility. The introduction of the trifluoroethyl moiety can significantly modulate the lipophilicity, metabolic stability, and binding affinity of parent molecules. This guide provides a comprehensive overview of the predominant synthetic strategy for this epoxide, focusing on the direct oxidation of its alkene precursor. It offers a detailed experimental protocol, explores the underlying reaction mechanism, and discusses critical process parameters, safety considerations, and characterization techniques, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound, also known as 4,4,4-trifluoro-1,2-epoxybutane (CAS 407-12-5), is a key intermediate for incorporating the trifluoroethyl group via nucleophilic ring-opening reactions.[1] The strained three-membered oxirane ring provides a potent electrophilic site for a wide range of nucleophiles, enabling the construction of more complex fluorinated molecules.

The most direct and widely employed strategy for the synthesis of this compound is the epoxidation of the corresponding terminal alkene, 4,4,4-trifluoro-1-butene. This approach is favored for its high atom economy and procedural simplicity. While other methods for epoxide formation exist, such as those starting from halohydrins or carbonyls, the direct oxidation of the readily available alkene precursor remains the most practical and efficient route in a laboratory setting.

This guide will focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a robust and reliable oxidant for the epoxidation of a wide array of alkenes.[2][3]

Core Synthesis: Epoxidation of 4,4,4-Trifluoro-1-butene

The central transformation is the oxidation of the carbon-carbon double bond in 4,4,4-trifluoro-1-butene to form the desired epoxide.

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insight: The "Butterfly" Transition State

The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted, single-step reaction.[2] The reaction proceeds through a nonpolar, cyclic transition state, often referred to as the "butterfly" mechanism.

Caption: Conceptual overview of the concerted epoxidation mechanism.

Causality Behind Reactivity: The trifluoroethyl group is strongly electron-withdrawing. This effect reduces the electron density of the carbon-carbon double bond in 4,4,4-trifluoro-1-butene, making it less nucleophilic compared to simple alkyl-substituted alkenes.[2][4] Consequently, the reaction may require slightly longer reaction times or a small excess of the oxidizing agent to achieve full conversion.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for the epoxidation of functionally similar alkenes.[5][6] Researchers should perform their own optimization.

Workflow Overview:

Caption: Experimental workflow from reaction setup to final product characterization.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| 4,4,4-Trifluoro-1-butene | 110.09 | 1.0 | Starting material. A volatile gas/liquid, handle with care. |

| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1.1 - 1.2 | Typically supplied as ~77% pure, with water as a stabilizer. Adjust mass accordingly. |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous grade. Use sufficient volume for a ~0.2-0.5 M solution. |

| Sodium Sulfite (Na₂SO₃) | 126.04 | Workup | Saturated aqueous solution. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Workup | Saturated aqueous solution. |

| Sodium Chloride (NaCl) | 58.44 | Workup | Saturated aqueous solution (brine). |

| Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | Anhydrous. |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,4,4-trifluoro-1-butene (1.0 eq.). Dissolve it in anhydrous dichloromethane.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq., corrected for purity) in dichloromethane. Add this solution to the stirred alkene solution dropwise over 15-30 minutes. An ice bath can be used to control any initial exotherm.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A stained TLC plate (e.g., with potassium permanganate) will show the disappearance of the alkene spot.

-

-

Workup - Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 20-30 minutes until a starch-iodide paper test indicates the absence of peroxides.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

-

Causality: The product is expected to be volatile. Over-concentration or use of high heat can lead to significant product loss.

-

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield this compound as a colorless liquid.[9]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect complex multiplets for the three distinct protons on the oxirane ring and a multiplet for the CH₂ group adjacent to the CF₃ group. The integration should be in a 1:1:1:2 ratio.

-

¹⁹F NMR: Expect a single signal, likely a triplet, corresponding to the CF₃ group, due to coupling with the adjacent CH₂ protons.

-

¹³C NMR: Expect four distinct signals for the four carbon atoms.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the distilled product, while MS will show the molecular ion peak (m/z = 126.03) and a characteristic fragmentation pattern.

Safety Considerations

-

Reagents: m-CPBA is a potentially explosive solid, especially when dry, and is a strong oxidizing agent. Handle with non-metal spatulas and avoid grinding or subjecting it to shock. Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

-

Precursor & Product: 4,4,4-Trifluoro-1-butene is a flammable gas/liquid. The product, this compound, as a small epoxide, should be treated as toxic and a potential mutagen. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Procedure: The reaction can be exothermic, especially during the initial addition of m-CPBA. The quenching step with sodium sulfite can also release gas. Ensure slow, controlled addition of reagents.

Conclusion

The synthesis of this compound is most reliably achieved through the direct epoxidation of 4,4,4-trifluoro-1-butene. The use of m-CPBA provides a predictable and scalable method, yielding the desired product with good efficiency. Critical to the success of this synthesis is the careful control of the reaction temperature, diligent monitoring of its progress, and a thorough aqueous workup to remove the acidic byproduct, which prevents undesired ring-opening. The protocol and insights provided herein offer a solid foundation for researchers to produce this valuable fluorinated intermediate for applications in drug discovery and advanced materials development.

References

- Google Patents. (n.d.). Process for the purification of epoxides.

- Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- Allahresani, A., & Nasseri, M. A. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of Chemical Sciences.

- Google Patents. (n.d.). Method for purifying an epoxidation product.

-

Pearson. (n.d.). Rank the reactivity of the following alkenes with mCPBA. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2017). (PDF) Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Retrieved January 6, 2026, from [Link]

-

Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

- Taylor, S. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.

-

LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved January 6, 2026, from [Link]

-

Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(2,2,2-Trifluoroethyl)oxirane. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2-(2,2,2-Trifluoroethyl)oxirane | C4H5F3O | CID 2782635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. leah4sci.com [leah4sci.com]

- 4. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]

Spectroscopic Characterization of (2,2,2-Trifluoroethyl)oxirane: An In-Depth Technical Guide

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of (2,2,2-Trifluoroethyl)oxirane, a key building block in the synthesis of fluorinated pharmaceuticals and materials. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous identification and purity assessment of this compound. Detailed experimental protocols, in-depth spectral analysis, and visual aids are provided to assist researchers, scientists, and drug development professionals in their work with this important fluorinated epoxide.

Introduction

This compound, also known as 3,3,3-trifluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoroethyl group can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1] As the demand for novel fluorinated compounds grows, the need for robust analytical methods to characterize key intermediates like this compound becomes increasingly critical.

This guide offers a detailed exploration of the spectroscopic data of this compound, providing a foundational reference for its identification and analysis. The spectroscopic techniques discussed herein are fundamental to confirming the structure and purity of the synthesized or procured compound, ensuring the integrity of subsequent research and development activities.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₄H₅F₃O |

| Molecular Weight | 126.08 g/mol |

| IUPAC Name | 2-(2,2,2-trifluoroethyl)oxirane |

| CAS Number | 407-12-5 |

| SMILES | C1C(O1)CC(F)(F)F |

| InChI | InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules.[2] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency.[3]

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable connectivity information.

Experimental Protocol:

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.30 | dddd | 1H | H-3a (CH₂) |

| ~2.65 | dddd | 1H | H-3b (CH₂) |

| ~2.85 | ddt | 1H | H-1a (Oxirane CH₂) |

| ~3.05 | ddt | 1H | H-1b (Oxirane CH₂) |

| ~3.30 | m | 1H | H-2 (Oxirane CH) |

Spectral Analysis:

-

Oxirane Protons (H-1a, H-1b, H-2): The three protons on the oxirane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling. The proton on the carbon bearing the trifluoroethyl group (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen and the trifluoroethyl group.

-

Trifluoroethyl Protons (H-3a, H-3b): The two protons of the CH₂ group adjacent to the trifluoromethyl group are also diastereotopic and will appear as a complex multiplet. The strong electron-withdrawing effect of the three fluorine atoms will cause these protons to be significantly deshielded. The coupling to the three fluorine atoms will further complicate the splitting pattern.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to electronegative atoms like oxygen and fluorine are deshielded and appear at higher chemical shifts.

Experimental Protocol: The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~35.0 | CH₂ (Trifluoroethyl) |

| ~45.0 | CH₂ (Oxirane) |

| ~50.0 | CH (Oxirane) |

| ~125.0 (q) | CF₃ |

Spectral Analysis:

-

Oxirane Carbons: The two carbons of the oxirane ring are expected to resonate in the range of 40-60 ppm. The carbon atom substituted with the trifluoroethyl group will be more downfield.

-

Trifluoroethyl Carbons: The CH₂ carbon of the trifluoroethyl group will appear further downfield than a typical aliphatic CH₂ due to the influence of the CF₃ group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms and will be significantly downfield.

¹⁹F NMR Spectroscopy

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments.

Experimental Protocol: The protocol is analogous to ¹H and ¹³C NMR, but the spectrometer is tuned to the ¹⁹F frequency. A common reference standard is trifluorotoluene or CFCl₃.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -73.0 | t | CF₃ |

Spectral Analysis:

-

The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give a single signal. This signal will be split into a triplet due to coupling with the adjacent CH₂ protons. The chemical shift is expected in the typical range for a CF₃ group adjacent to an aliphatic carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Basis: FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength.[6] The absorption of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds.[7] Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the presence of these groups in a molecule.

Experimental Protocol:

Predicted IR Spectrum (Neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1250 | Strong | C-O-C asymmetric stretching (epoxide) |

| ~1150-1050 | Very Strong | C-F stretching |

| ~950-810 | Medium | Epoxide ring breathing |

Spectral Analysis:

-

C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the CH and CH₂ groups.

-

C-F Stretching: The most prominent feature in the IR spectrum is expected to be the very strong absorption band(s) in the 1150-1050 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Epoxide Vibrations: The presence of the epoxide ring will be confirmed by the C-O-C asymmetric stretching vibration around 1250 cm⁻¹ and the ring breathing vibrations in the 950-810 cm⁻¹ region.

Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical Basis: GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum that can be used for molecular weight determination and structural elucidation.[9]

Experimental Protocol:

Predicted Mass Spectrum (Electron Ionization, 70 eV):

| m/z | Predicted Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 97 | [M - CHO]⁺ |

| 83 | [M - C₂H₃O]⁺ |

| 69 | [CF₃]⁺ |

| 57 | [C₃H₅O]⁺ |

Spectral Analysis:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 126, confirming the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. A prominent peak at m/z 69, corresponding to the stable trifluoromethyl cation ([CF₃]⁺), is anticipated. Other significant fragments may arise from the cleavage of the oxirane ring.

Conclusion

The spectroscopic techniques of NMR, FTIR, and GC-MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy offer detailed insights into the molecular structure and connectivity. FTIR spectroscopy confirms the presence of key functional groups, particularly the trifluoromethyl and epoxide moieties. GC-MS provides information on the molecular weight and characteristic fragmentation patterns, which is invaluable for both identification and purity assessment. This guide serves as a foundational resource for scientists and researchers, enabling the confident and accurate analysis of this important fluorinated building block.

References

-

NMR Spectroscopy - Theory. (n.d.). Retrieved from [Link]

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Tyler DeWitt. (2020, August 28). Mass Spectrometry Theory [Video]. YouTube. [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (2024, May 15). Mass spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

-

NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

Wikipedia. (2024, May 12). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy - Theory [teaching.shu.ac.uk]

- 4. Visualizer loader [nmrdb.org]

- 5. acdlabs.com [acdlabs.com]

- 6. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

1H and 19F NMR analysis of (2,2,2-Trifluoroethyl)oxirane

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of (2,2,2-Trifluoroethyl)oxirane

Abstract

This compound is a pivotal building block in modern synthetic chemistry, valued for its unique combination of a reactive epoxide ring and the influential trifluoromethyl group. The incorporation of fluorine can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, making precise structural verification essential. This guide provides a comprehensive technical framework for the analysis of this compound using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, present a detailed predictive analysis of its ¹H and ¹⁹F NMR spectra, outline a robust experimental protocol for data acquisition, and visualize the complete analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar fluorinated organic molecules.

The Strategic Importance of Fluorinated Epoxides

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group (CF₃), in particular, is a powerful electron-withdrawing moiety that can profoundly influence the reactivity and electronic environment of a molecule. This compound combines the high reactivity of the epoxide—a versatile functional group for nucleophilic ring-opening reactions—with the unique stereoelectronic effects of the CF₃ group.[2]

Accurate and unambiguous structural characterization is the bedrock of chemical research and development. NMR spectroscopy stands as the preeminent tool for this purpose in solution-state chemistry. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive analytical window, complementing the standard ¹H and ¹³C NMR experiments.[3][4] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe for confirming structure and purity.[1][4]

Molecular Structure and NMR Environments

To effectively interpret the NMR spectra, we must first dissect the molecular structure of this compound and identify all magnetically distinct nuclei.

The molecule possesses five protons and three fluorine atoms, categorized into the following distinct environments:

-

Oxirane Ring Protons (HC, HD, HE):

-

HC: The single proton on the carbon adjacent to the trifluoroethyl group (C2).

-

HD and HE: The two protons on the terminal carbon of the oxirane ring (C3). Crucially, the chiral center at C2 renders these two protons diastereotopic , meaning they are chemically and magnetically non-equivalent. They will therefore have different chemical shifts and will couple to each other.[5]

-

-

Ethyl Linker Protons (HA, HB): The two protons on the methylene carbon (C1) adjacent to the CF₃ group. These protons are also rendered diastereotopic by the adjacent chiral center (C2).

-

Trifluoromethyl Fluorines (F): The three fluorine atoms are chemically and magnetically equivalent due to the free rotation around the C-C single bonds.

Core Principles Governing the Spectra

The predicted spectra are governed by three fundamental NMR phenomena: chemical shift, spin-spin coupling, and the structural consequence of diastereotopicity.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. Two primary factors dominate in this compound:

-

Inductive Effect of the CF₃ Group: Fluorine is the most electronegative element, and the CF₃ group exerts a powerful electron-withdrawing inductive effect. This deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (further downfield) in the NMR spectrum.[1] This effect will be most pronounced on the HA/HB protons and will also influence the HC proton.

-

Oxirane Ring Strain: The three-membered epoxide ring is highly strained. Protons attached to this ring typically appear in a characteristic region of the ¹H NMR spectrum, generally between 2.5 and 3.5 ppm.[6]

Spin-Spin (J) Coupling

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). For this molecule, we anticipate:

-

¹H-¹H Coupling:

-

Geminal Coupling (²JHH): Coupling between the diastereotopic protons HD and HE on the same carbon.

-

Vicinal Coupling (³JHH): Coupling between protons on adjacent carbons (e.g., HC with HD and HE; HC with HA and HB). The magnitude of ³J coupling is dependent on the dihedral angle between the protons.

-

-

¹H-¹⁹F Coupling:

-

Vicinal Coupling (³JHF): Coupling between the HA/HB protons and the three fluorine atoms. This coupling is typically in the range of 5-10 Hz for trifluoroethyl groups.

-

Long-Range Coupling (⁴JHF): A smaller coupling may exist between the HC proton and the fluorine atoms over four bonds.

-

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on the principles above and data from analogous structures, a detailed prediction of the ¹H NMR spectrum can be made.

-

HC (Methine Proton on Oxirane):

-

Expected Chemical Shift: ~3.1 - 3.4 ppm. This proton is on the epoxide ring and is also influenced by the nearby CF₃ group, shifting it slightly downfield relative to a simple alkyl-substituted epoxide.

-

Predicted Multiplicity: Multiplet (m) or Doublet of Doublets of Triplets (ddt) . This complex pattern arises from coupling to HD (³JCD), HE (³JCE), and the two HA/HB protons (³JCA/CB).

-

-

HD and HE (Methylene Protons on Oxirane):

-

Expected Chemical Shift: ~2.7 - 3.0 ppm. These protons are in the typical epoxide region. Due to their diastereotopic nature, they will have distinct chemical shifts.

-

Predicted Multiplicity: Doublet of Doublets (dd) for each. HD will be split by HE (²JDE) and HC (³JCD). Similarly, HE will be split by HD (²JED) and HC (³JEC).

-

-

HA and HB (Methylene Protons adjacent to CF₃):

-

Expected Chemical Shift: ~2.4 - 2.8 ppm. These protons are strongly deshielded by the CF₃ group. The adjacent chiral center makes them diastereotopic.

-

Predicted Multiplicity: Doublet of Quartets of Doublets (dqd) or a more complex multiplet for each. The primary splitting will be a quartet due to coupling with the three equivalent fluorine atoms (³JHF). This quartet will then be split into a doublet by the geminal proton (²JAB) and further split by the vicinal proton HC (³JAC/BC).

-

Predicted ¹⁹F NMR Spectrum: A Clear Signature

The ¹⁹F NMR spectrum is expected to be much simpler and provides a definitive diagnostic signal.

-

Expected Chemical Shift: Approximately -74 to -77 ppm (relative to CFCl₃). This region is characteristic of CF₃ groups attached to an sp³-hybridized carbon.[3][7]

-

Predicted Multiplicity: Triplet (t) . The three equivalent fluorine nuclei will couple to the two adjacent protons (HA and HB), resulting in a triplet according to the n+1 rule (where n=2). The coupling constant will be the ³JFH value.

Summary of Predicted NMR Parameters

The anticipated NMR data is summarized below. This table serves as a reference for researchers aiming to confirm the structure of this compound.

| Nucleus/Group | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) Involved |

| ¹H NMR | |||

| HA/HB (CH₂) | 2.4 - 2.8 | Multiplet (m) | ²JAB, ³JAC/BC, ³JAF/BF |

| HC (CH) | 3.1 - 3.4 | Multiplet (m) | ³JCA/CB, ³JCD, ³JCE |

| HD (CH₂) | 2.7 - 3.0 | Doublet of Doublets (dd) | ²JDE, ³JCD |

| HE (CH₂) | 2.7 - 3.0 | Doublet of Doublets (dd) | ²JED, ³JCE |

| ¹⁹F NMR | |||

| CF₃ | -74 to -77 | Triplet (t) | ³JFA/FB |

Recommended Experimental Protocol

To ensure high-quality, reproducible data, the following self-validating protocol is recommended.

7.1 Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, a common standard is trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), although referencing to an external standard like CFCl₃ (0 ppm) is also common.[3]

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

7.2 NMR Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or dedicated fluorine probe.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity.

-

Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 8-16 scans for good signal-to-noise.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment, often with ¹H decoupling (zgpg30 with proton decoupling). Acquiring both coupled and decoupled spectra can be informative.

-

Spectral Width (SW): Set a wide spectral width (

250 ppm) centered around the expected CF₃ region (-75 ppm) to ensure the signal is captured. -

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16-64 scans.

-

Visualization of the Analytical Workflow

The logical flow from sample preparation to structural confirmation is a critical component of a self-validating methodology. This process is visualized below.

Advanced 2D NMR for Unambiguous Confirmation

For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments are invaluable. For this compound, the following experiments would provide definitive structural proof:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show cross-peaks connecting HC to HA/B and HD/E, and HD to HE, confirming the proton connectivity map.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the assignment of the carbon skeleton.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons and fluorines. A strong correlation between the CF₃ group and the HA/B and HC protons would confirm their spatial proximity, validating the overall structure.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are predicted to exhibit a rich set of characteristic features. The ¹H spectrum is defined by the diastereotopicity of the oxirane and ethyl protons and the influence of the electron-withdrawing CF₃ group. The ¹⁹F spectrum provides a simple but powerful diagnostic triplet, confirming the presence and electronic environment of the trifluoroethyl moiety. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently acquire, interpret, and validate the structure of this important fluorinated building block, ensuring the integrity and success of their scientific endeavors.

References

-

Ibeas, S., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2633. [Link]

-

Oxford Instruments. (2019). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Ethers and Epoxides. [Link]

-

PubChem. 2-(2,2,2-Trifluoroethyl)oxirane. National Center for Biotechnology Information. [Link]

-

Savage, P. B., et al. (2020). Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Carbohydrate Chemistry. [Link]

-

Meidar, D. et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 8, 1687. [Link]

-

Nanalysis Corp. 19Flourine NMR. [Link]

-

Barrow, M. P., et al. (2021). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2021(2), M1228. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. (2001). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [https://www.researchgate.net/publication/251648011_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Oregon State University. CH 336: Epoxide Spectroscopy. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-EPOXYBUTANE(106-88-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of (2,2,2-Trifluoroethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,2-Trifluoroethyl)oxirane, a key fluorinated building block in medicinal chemistry and materials science, presents unique challenges and opportunities in its analytical characterization. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering a foundational understanding for researchers engaged in its synthesis, application, and metabolic profiling. As a Senior Application Scientist, this document synthesizes established principles of mass spectrometry with predictive analysis based on the known reactivity of fluorinated compounds and epoxides, delivering field-proven insights into its fragmentation patterns. While a publicly available experimental mass spectrum for this specific compound is not available at the time of this writing, this guide constructs a robust predictive framework based on data from close structural analogs and first principles.

Introduction: The Significance of this compound

This compound, also known by its IUPAC name 2-(2,2,2-trifluoroethyl)oxirane and CAS number 407-12-5, is a fluorinated epoxide of growing importance.[1][2][3] The incorporation of a trifluoroethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The oxirane (epoxide) ring is a versatile functional group, susceptible to ring-opening reactions, making this compound a valuable intermediate in the synthesis of more complex fluorinated molecules.[3]

A thorough understanding of its mass spectrometric behavior is paramount for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic fate studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides exquisite sensitivity and structural information vital for these applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5F3O | [1][2][3] |

| Molecular Weight | 126.08 g/mol | [1][2][3] |

| Exact Mass | 126.02924926 Da | [1] |

| CAS Number | 407-12-5 | [1][2][3] |

| IUPAC Name | 2-(2,2,2-trifluoroethyl)oxirane | [1] |

Experimental Approach: GC-MS Analysis

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. Electron Ionization (EI) is the most common ionization technique for GC-MS and provides reproducible fragmentation patterns that are useful for structural elucidation.

Recommended GC-MS Protocol

The following is a generalized protocol for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation: Dilute the sample in a volatile, inert solvent such as dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.

-

GC System:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200 °C.

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

This protocol is designed to ensure good chromatographic separation and efficient ionization and detection of the analyte and its fragments.

Predicted Electron Ionization (EI) Fragmentation Pathways

In the absence of an experimental spectrum for this compound, we can predict its fragmentation based on the principles of mass spectrometry and the known behavior of epoxides and fluorinated compounds. The high energy of electron ionization (70 eV) will likely lead to the formation of a molecular ion (M+•) at m/z 126, which will then undergo a series of fragmentation reactions.

Key Fragmentation Mechanisms

-

α-Cleavage: The bond adjacent to the oxygen atom in the epoxide ring is a likely site for initial cleavage. This can lead to the loss of a CHO radical (29 Da), resulting in a fragment ion at m/z 97 .

-

Ring Opening and Cleavage: The epoxide ring can open, followed by cleavage of the carbon-carbon bond of the original ring. This could lead to the loss of a C2H3O radical (43 Da) and the formation of a trifluoroethyl cation radical at m/z 83 .

-

Loss of a Fluorine Radical: The highly electronegative fluorine atoms can be lost as radicals. The loss of a single fluorine atom would result in a fragment at m/z 107 .

-

Formation of the Trifluoromethyl Cation: A very common fragmentation pathway for compounds containing a CF3 group is the formation of the stable trifluoromethyl cation, [CF3]+ , at m/z 69 . This is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds.

-

Formation of the Acylium Ion: Cleavage of the bond between the ethyl group and the oxirane ring could lead to the formation of an acylium ion, [C2H3O]+ , at m/z 43 .

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their likely origins. The relative abundances are hypothetical and are intended to guide the interpretation of an experimental spectrum.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion | Proposed Fragmentation | Relative Abundance |

| 126 | [C4H5F3O]+• | Molecular Ion | Low |

| 107 | [C4H5F2O]+ | [M - F]• | Moderate |

| 97 | [C3H4F3]+ | [M - CHO]• | Moderate to High |

| 83 | [C2H2F3]+ | [M - C2H3O]• | Moderate |

| 69 | [CF3]+ | Trifluoromethyl Cation | High (Potential Base Peak) |

| 43 | [C2H3O]+ | Acylium Ion | Moderate |

Trustworthiness and Self-Validation

The predictive framework presented here is grounded in well-established principles of mass spectrometry. The proposed fragmentation pathways are consistent with the known behavior of similar fluorinated and epoxide-containing molecules. When analyzing an unknown sample suspected to be this compound, the following steps can be taken to validate the identification:

-

Molecular Ion Confirmation: While the molecular ion at m/z 126 may be of low abundance, its presence is a key indicator.

-

Characteristic Fragment Ions: The presence of the trifluoromethyl cation at m/z 69 is a strong indicator of the CF3 group. The presence of other predicted fragments would further support the identification.

-

Isotopic Pattern: High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and key fragments, matching them to the expected formulas.

-

Comparison with Analogs: The fragmentation pattern can be compared to the known spectra of similar compounds, such as 3,3,3-Trifluoro-1,2-epoxypropane, to look for consistent fragmentation behavior.

Conclusion

This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of this compound. By understanding the likely fragmentation pathways under electron ionization, researchers and drug development professionals can more confidently identify this important fluorinated building block in their work. The combination of a robust GC-MS protocol and a predictive fragmentation framework offers a powerful tool for the analysis of this and other novel fluorinated compounds. Further experimental work is needed to obtain and publish a definitive mass spectrum for this compound, which would serve as a valuable reference for the scientific community.

References

-

Rontani, J.-F., & Aubert, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(10), 1187–1195. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782635, 2-(2,2,2-Trifluoroethyl)oxirane. Retrieved January 6, 2026 from [Link].

-

Tumlinson, J. H., Heath, R. R., & Doolittle, R. E. (1974). Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry, 46(11), 1309–1312. [Link]

-

Wikipedia contributors. (2023, December 29). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoro-1,2-epoxypropane. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to 4,4,4-Trifluoro-1,2-epoxybutane: A Key Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Modern Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Among the diverse array of fluorinated building blocks, 4,4,4-Trifluoro-1,2-epoxybutane has emerged as a particularly valuable synthon. Its trifluoromethyl group and reactive epoxide ring offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of 4,4,4-Trifluoro-1,2-epoxybutane, offering insights for its effective utilization in drug discovery and development programs.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of 4,4,4-Trifluoro-1,2-epoxybutane is essential for its handling, reaction optimization, and scale-up. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 407-12-5 | [3] |

| Molecular Formula | C₄H₅F₃O | [3] |

| Molecular Weight | 126.08 g/mol | [3] |

| Boiling Point | 47.8 °C at 760 mmHg | [3] |

| Density | 1.283 g/cm³ | [3] |

| Refractive Index | 1.3267 | [3] |

| Vapor Pressure | 331 mmHg at 25°C | [3] |

| Flash Point | -22 °C (closed-cup) for 1,2-epoxybutane | [4] |

| Solubility | Miscible with most organic solvents.[4] Solubility in water is expected to be lower than its non-fluorinated analog (1,2-epoxybutane) due to the hydrophobic nature of the trifluoromethyl group. 1,2-epoxybutane has a water solubility of 59 g/L at 20°C.[5] |

Synthesis of 4,4,4-Trifluoro-1,2-epoxybutane: A Strategic Approach

The synthesis of fluorinated epoxides like 4,4,4-Trifluoro-1,2-epoxybutane requires careful consideration of the starting materials and reaction conditions due to the influence of the electron-withdrawing trifluoromethyl group. A common and effective strategy involves the epoxidation of a corresponding trifluoromethyl-containing alkene.

A plausible synthetic route can be adapted from methodologies developed for similar fluorinated compounds. For instance, a three-step route starting from α,β-epoxy alcohols has been demonstrated for the synthesis of vicinal trifluoro motifs.[6] This approach involves the strategic introduction of fluorine atoms in a regio- and stereo-specific manner.

A general, conceptual workflow for the synthesis is outlined below:

Caption: Conceptual workflow for the synthesis of 4,4,4-Trifluoro-1,2-epoxybutane.

Experimental Protocol (Conceptual):

-

Starting Material: The synthesis would commence with a suitable precursor, such as 4,4,4-trifluorobut-1-ene.

-

Epoxidation: The alkene would then be subjected to an epoxidation reaction. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The choice of reagent and reaction conditions would be critical to ensure high yield and selectivity, minimizing side reactions.

-

Purification: Following the reaction, the crude product would be purified using standard laboratory techniques such as distillation or column chromatography to isolate the desired 4,4,4-Trifluoro-1,2-epoxybutane.

Reactivity and Synthetic Utility in Drug Development

The synthetic utility of 4,4,4-Trifluoro-1,2-epoxybutane lies in the reactivity of its strained epoxide ring, which is susceptible to ring-opening by a wide range of nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the regioselectivity of this ring-opening reaction.

Regioselective Ring-Opening:

The electron-withdrawing nature of the CF₃ group makes the C2 carbon of the epoxide ring more electrophilic and thus more susceptible to nucleophilic attack. This leads to a high degree of regioselectivity in the ring-opening reaction, with the nucleophile preferentially attacking the C2 position. This predictable reactivity is highly advantageous in the construction of complex molecular architectures.

Caption: Regioselective ring-opening of 4,4,4-Trifluoro-1,2-epoxybutane.

Applications in the Synthesis of Bioactive Molecules:

The regioselective ring-opening of 4,4,4-Trifluoro-1,2-epoxybutane provides access to a variety of chiral building blocks containing a β-hydroxy-γ-trifluoromethyl moiety. These synthons are valuable intermediates in the synthesis of pharmaceuticals. For example, reaction with amines can lead to the formation of trifluoromethylated amino alcohols, which are key structural motifs in many biologically active compounds, including enzyme inhibitors and receptor modulators.

While specific drug case studies directly employing 4,4,4-Trifluoro-1,2-epoxybutane are not extensively documented in publicly available literature, its potential is evident from the widespread use of similar fluorinated building blocks in drug discovery.[7] The incorporation of the trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

Safety and Handling

4,4,4-Trifluoro-1,2-epoxybutane is a flammable and potentially toxic substance. It is classified as a highly flammable liquid and vapor.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4,4,4-Trifluoro-1,2-epoxybutane is a valuable and versatile fluorinated building block with significant potential in drug discovery and development. Its unique combination of a reactive epoxide ring and an electron-withdrawing trifluoromethyl group allows for the regioselective synthesis of complex chiral molecules. A thorough understanding of its physical properties, synthetic routes, and reactivity is crucial for medicinal chemists seeking to leverage the benefits of fluorination in the design of next-generation therapeutics. As the demand for more effective and metabolically robust drugs continues to grow, the importance of strategic building blocks like 4,4,4-Trifluoro-1,2-epoxybutane is set to increase.

References

-

Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

Molecules. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

ResearchGate. (n.d.). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. [Link]

-

ResearchGate. (n.d.). Synthesis of Perfluoro- and 2-Trifluoromethylpentafluorodihydrofurans and Their Epoxy Derivatives. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

-

OECD SIDS. (2000, November 10). 1,2-EPOXYBUTANE CAS N°.: 106-88-7. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Drug Hunter. (2025, January 7). Top 12 Most Popular Drug Hunter Case Studies of 2024. [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

ResearchGate. (2019, March 25). Efficient synthesis of epoxybutane from butanediol: Via a two-step process. [Link]

-

Solvay. (n.d.). Organic Fluorinated Building Blocks. [Link]

-

Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. [Link]

-

Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Wikipedia. (n.d.). 1,2-Epoxybutane. [Link]

-

Drug Hunter. (n.d.). Category - Case Studies. [Link]

-

Surfactants, Intermediates, Customized Solutions. (n.d.). 1,2-EPOXYBUTANE. [Link]

-

ResearchGate. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess.... [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. [Link]

-

Organic & Biomolecular Chemistry. (2020, September 2). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. [Link]

-

National Center for Biotechnology Information. (n.d.). A two-pronged approach against glioblastoma: drug repurposing and nanoformulation design for in situ-controlled release. [Link]

-

Technology Networks. (2023, January 6). Drug Discovery Research Supported by Natural Product Discoveries. [Link]

-

PubMed. (2018, December 20). Optimizing drug discovery by Investigative Toxicology: Current and future trends. [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. echemi.com [echemi.com]

- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Stability of Trifluoromethylated Epoxides

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylated epoxides serve as highly valuable, yet reactive, intermediates in the synthesis of complex pharmaceutical agents.[2][3] Their utility is intrinsically linked to their chemical stability—a delicate balance between sufficient reactivity to serve as a synthetic building block and adequate stability to withstand various chemical environments. This guide provides an in-depth analysis of the factors governing the stability of trifluoromethylated epoxides, offering field-proven insights into their reactivity, handling, and the causality behind their unique chemical behavior.

The Decisive Influence of the Trifluoromethyl Group

To understand the stability of trifluoromethylated epoxides, one must first appreciate the powerful electronic influence of the CF₃ moiety. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group.[1] The CF₃ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect). This has two major consequences for the adjacent epoxide ring:

-

Polarization of the C-C bond: The electron density of the C-C bond in the epoxide ring is drawn towards the carbon atom bearing the CF₃ group.

-

Activation of the C-CF₃ Carbon: The carbon atom attached to the trifluoromethyl group becomes significantly more electrophilic and susceptible to nucleophilic attack.

This electronic perturbation is the primary determinant of the regioselectivity observed in ring-opening reactions and is a critical factor in the overall chemical stability.[4][5]

Caption: Electronic influence of the CF₃ group on an epoxide ring.

Stability Profile & Reactivity Towards Nucleophiles

Despite the inherent ring strain, epoxides are generally stable compounds.[6][7] However, the presence of a trifluoromethyl group significantly alters their reactivity profile, making them more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.

Regioselectivity of Ring-Opening

The most significant consequence of the CF₃ group's electronic influence is the pronounced regioselectivity of nucleophilic ring-opening reactions. In base-catalyzed or nucleophilic conditions, the attack almost exclusively occurs at the carbon atom bearing the trifluoromethyl group.[8] This is a direct result of this carbon being the most electrophilic center in the molecule.